Trihexylsilanol
Description
Trihexylsilanol (C₁₈H₄₀OSi) is a triorganosilanol compound characterized by a silicon atom bonded to three hexyl (C₆H₁₃) groups and one hydroxyl (-OH) group. Its molecular structure confers unique physicochemical properties, including high hydrophobicity, thermal stability, and low polarity. Triorganosilanols (R₃SiOH) are critical intermediates in silicone chemistry, serving as precursors for silicone polymers, surface modifiers, and silylation agents . This compound’s long alkyl chains distinguish it from shorter-chain analogs, influencing its solubility, reactivity, and industrial applications.
Properties
CAS No. |
60782-58-3 |
|---|---|
Molecular Formula |
C18H40OSi |
Molecular Weight |
300.6 g/mol |
IUPAC Name |
trihexyl(hydroxy)silane |
InChI |
InChI=1S/C18H40OSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h19H,4-18H2,1-3H3 |
InChI Key |
NOVLNRUYLAGEMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Trihexylsilanol with other triorganosilanols, highlighting key differences:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, estimated) | Solubility in Water | Key Applications |
|---|---|---|---|---|---|
| Trimethylsilanol | C₃H₁₀OSi | 90.20 | ~100 | Moderate | Surface modification, intermediates |
| Triethylsilanol | C₆H₁₆OSi | 132.28 | ~150 | Low | Lubricants, silicone precursors |
| This compound | C₁₈H₄₀OSi | 300.60 | >200 | Insoluble | Hydrophobic coatings, additives |
Key Observations :
- Molecular Weight and Hydrophobicity: Increasing alkyl chain length (methyl → hexyl) correlates with higher molecular weight and hydrophobicity. This compound’s insolubility in water makes it ideal for hydrophobic coatings .
- Thermal Stability: Longer alkyl chains enhance thermal stability, allowing this compound to withstand higher temperatures in industrial processes compared to trimethylsilanol .
- Reactivity: Shorter-chain silanols (e.g., trimethylsilanol) exhibit higher reactivity in silylation due to reduced steric hindrance, whereas this compound’s bulky hexyl groups may slow reaction kinetics .
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